molecular formula C16H18ClNO3S B2539190 2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide CAS No. 2034404-61-8

2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide

Cat. No.: B2539190
CAS No.: 2034404-61-8
M. Wt: 339.83
InChI Key: JQYJAYYQRDHWNJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. Its structure incorporates a benzyloxy moiety, a functional group frequently employed as a versatile synthetic intermediate and protecting group in organic synthesis . The presence of the 5-chlorothiophene ring is a key pharmacophore, as thiophene derivatives are commonly investigated for their diverse biological activities and are found in compounds with reported antiviral, anti-inflammatory, and anticancer properties . This specific molecular architecture, combining an acetamide linker with aromatic and heteroaromatic systems, makes it a valuable chemical tool for researchers. Potential applications include serving as a key intermediate in the synthesis of more complex bioactive molecules, acting as a building block for compound libraries in high-throughput screening, and being used in structure-activity relationship (SAR) studies to optimize potency and selectivity against various biological targets. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-20-13(14-7-8-15(17)22-14)9-18-16(19)11-21-10-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYJAYYQRDHWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)COCC1=CC=CC=C1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 5-chlorothiophene-2-carboxylic acid with appropriate reagents to introduce the benzyloxy and methoxyethyl groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorothiophene moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Acetamide Derivatives

Table 1: Key Structural Features of Selected Analogues
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Benzyloxy, 5-chlorothiophen-2-yl, methoxyethyl ~363.9* Acetamide, thiophene, ethers
2-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide Sulfonyl, 5-chlorothiophen-2-yl, 4-methoxybenzyl ~400.3 Sulfonyl, acetamide, methoxy
2-{2-[(5-Chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide Thiazolidinone, chloro-methoxyphenyl, chloro-methylphenyl 466.4 Thiazolidinone, imino, acetamide
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide Cyclohexyl, 2,3-dichlorophenoxy ~332.2 Dichlorophenoxy, acetamide
N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide Benzyl, 2-chloro-5-methylphenoxy ~319.8 Chlorophenoxy, acetamide

*Calculated based on molecular formula.

Key Observations:
  • Thiophene vs. Phenoxy Groups: The target compound’s 5-chlorothiophene moiety distinguishes it from phenoxy-based analogues (e.g., ).
  • Benzyloxy vs. Sulfonyl Groups : The sulfonyl group in increases polarity and hydrogen-bonding capacity compared to the benzyloxy group, which may reduce membrane permeability.
  • Thiazolidinone Ring: The thiazolidinone in introduces a rigid heterocyclic system, likely improving metabolic stability but reducing conformational flexibility compared to the target compound’s methoxyethyl chain.

Physicochemical Properties

  • Solubility : The benzyloxy group in the target compound may reduce aqueous solubility compared to sulfonyl-containing analogues . Cyclohexyl derivatives (e.g., ) exhibit higher lipophilicity, favoring blood-brain barrier penetration.
  • Hydrogen Bonding : N–H⋯O interactions in crystal structures (e.g., ) suggest solid-state stability, while the methoxyethyl chain in the target compound could enhance solubility in polar solvents.

Activity Trends

  • Anti-inflammatory/Analgesic: Phenoxy acetamides (e.g., ) show significant anti-inflammatory activity due to COX-2 inhibition. The target compound’s thiophene group may modulate selectivity toward alternative pathways (e.g., cytokine suppression).
  • Enzyme Inhibition: Thiazolidinone derivatives (e.g., ) are potent enzyme inhibitors (e.g., aldose reductase), while sulfonyl-containing analogues (e.g., ) may target proteases or kinases.
  • Toxicity : Chlorine substitution generally increases toxicity; however, the methoxyethyl group in the target compound may mitigate this by improving metabolic clearance .

Biological Activity

The compound 2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide (CAS Number: 2034404-61-8) is a synthetic derivative notable for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClNO3SC_{16}H_{18}ClNO_3S with a molecular weight of approximately 339.8 g/mol. The structure features a benzyloxy group, a chlorothiophene moiety, and an acetamide functional group, which may contribute to its biological activity.

Synthesis

The synthesis pathway for this compound involves several steps, including the formation of the benzyloxy group and the introduction of the chlorothiophenyl and methoxyethyl substituents. Specific synthetic routes have been documented, emphasizing the use of various reagents and conditions to achieve the desired product purity and yield.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the impact of this compound on cancer cell lines. In vitro studies demonstrated that certain derivatives of acetamides can induce apoptosis in cancer cells. The compound's structural features suggest potential interactions with cellular targets involved in cell proliferation and survival pathways.

The proposed mechanism of action for compounds like this compound includes:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function.
  • Disruption of Cell Membrane Integrity : The lipophilic nature of the benzyloxy group may facilitate membrane penetration, leading to increased permeability and cell lysis.

Case Studies

StudyFindings
Study on Antimicrobial Properties Demonstrated that related thiophene derivatives exhibited significant antibacterial activity against Staphylococcus aureus and E. coli.
Cytotoxicity Assay Showed IC50 values for similar acetamides against A549 lung cancer cells, indicating potential effectiveness in cancer treatment.
Mechanistic Analysis Suggested that compounds with similar structures can induce apoptosis through mitochondrial pathways.

Research Findings

Recent literature reviews highlight the importance of structural modifications in enhancing biological activity. The presence of electron-withdrawing groups like chlorine in thiophene derivatives has been linked to increased potency against microbial pathogens and cancer cells.

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